[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide; 95%
CAS No.: 2209964-68-9
Cat. No.: VC11655718
Molecular Formula: C3H6Br2N4
Molecular Weight: 257.92 g/mol
* For research use only. Not for human or veterinary use.
![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide; 95% - 2209964-68-9](/images/structure/VC11655718.png)
Specification
CAS No. | 2209964-68-9 |
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Molecular Formula | C3H6Br2N4 |
Molecular Weight | 257.92 g/mol |
IUPAC Name | (3-bromo-1H-1,2,4-triazol-5-yl)methanamine;hydrobromide |
Standard InChI | InChI=1S/C3H5BrN4.BrH/c4-3-6-2(1-5)7-8-3;/h1,5H2,(H,6,7,8);1H |
Standard InChI Key | GDZTXUKLNHWYBK-UHFFFAOYSA-N |
SMILES | C(C1=NC(=NN1)Br)N.Br |
Canonical SMILES | C(C1=NC(=NN1)Br)N.Br |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition
The molecular formula of [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide is inferred as C₄H₇Br₂N₅, derived from its structural components:
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1,2,4-Triazole core: C₂H₂N₃
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Bromine substitution: +1 Br
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Methylamine side chain: +CH₂NH₂
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Hydrobromide salt: +HBr
The molecular weight calculates to approximately 273.89 g/mol. Structural analogs, such as 5-bromo-1-(3-methylbutyl)-1H-1,2,4-triazol-3-amine (C₇H₁₃BrN₄, MW 233.11 g/mol), highlight the impact of substituents on molecular mass .
Structural Features
The compound’s 1,2,4-triazole ring provides a planar, aromatic system with three nitrogen atoms, enabling diverse electronic interactions. Bromine at position 5 enhances electrophilicity, while the methylamine group at position 3 introduces nucleophilic potential. The hydrobromide salt improves solubility in polar solvents, a critical factor for pharmaceutical formulations .
Synthesis and Manufacturing Processes
Synthetic Routes
While no direct synthesis is documented, methodologies for analogous brominated triazoles offer a framework. For example, 5-bromo-1-methyl-1H-pyrazol-3-amine is synthesized via:
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Condensation: Diethyl butynedioate and methylhydrazine form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate .
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Bromination: Tribromophosphine replaces the hydroxyl group with bromine .
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Functionalization: Hydrolysis and coupling reactions introduce amine groups .
Adapting this route, [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide could be synthesized by substituting methylhydrazine with a methylamine-containing reagent during condensation.
Process Optimization
Key considerations include:
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Reagent Safety: Avoiding toxic agents like cyanogen bromide, as seen in alternative routes for brominated heterocycles .
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Purification: Column chromatography or recrystallization ensures ≥95% purity, critical for pharmaceutical applications .
Physical and Chemical Properties
Thermodynamic Properties
Data for analogous compounds suggest:
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Melting Point: 150–200°C (estimated for hydrobromide salts).
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Solubility: High solubility in polar solvents (e.g., water, ethanol) due to ionic hydrobromide form .
Stability
Brominated triazoles are generally stable under ambient conditions but may degrade under strong acids/bases or UV exposure. Storage in airtight, light-resistant containers is recommended .
Analytical Characterization Techniques
Spectroscopic Methods
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NMR Spectroscopy: ¹H and ¹³C NMR confirm structure via characteristic shifts for bromine and amine protons .
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Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns .
Chromatography
Applications in Pharmaceutical and Industrial Research
Pharmaceutical Intermediates
Brominated triazoles serve as precursors for kinase inhibitors and antimicrobial agents. The methylamine group enables further functionalization via alkylation or acylation .
Agricultural Chemistry
Similar compounds exhibit antifungal activity, suggesting potential as crop protection agents .
Current Research and Future Perspectives
Knowledge Gaps
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Biological Activity: No in vivo studies are reported.
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Scalability: Optimizing large-scale synthesis remains challenging .
Emerging Opportunities
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